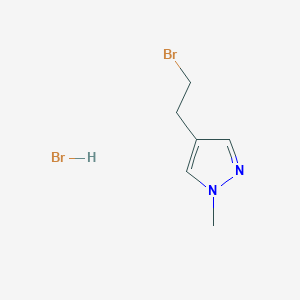![molecular formula C6H5BrN4 B1525577 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1311275-33-8](/img/structure/B1525577.png)
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Overview
Description
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C₆H₅BrN₄. It is a derivative of pyrrolopyrimidine, characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation, suggesting that 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine may have similar targets.
Mode of Action
It is suggested that similar compounds act as atp-competitive inhibitors , which means they compete with ATP for binding to their target proteins, thereby inhibiting the protein’s activity.
Biochemical Pathways
It is known that atp-competitive inhibitors can affect a variety of cellular processes, including cell proliferation and survival, by disrupting the normal function of their target proteins .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell types , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the following steps:
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core:
- The core structure can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable nitrile or amide precursor.
- For example, the reaction of 2-aminopyrimidine with 2,5-dibromopyrrole under basic conditions can yield the desired pyrrolopyrimidine core .
-
Bromination:
Industrial Production Methods:
- Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents: Nucleophiles such as amines, thiols, or alkoxides.
- Conditions: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with or without a base such as potassium carbonate (K₂CO₃) .
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Conditions: Aqueous or organic solvents, often under mild heating .
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidine derivatives with potential biological activities .
Scientific Research Applications
Chemistry:
- 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine:
- The compound has been investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases .
- It also shows promise in the development of antiviral and antimicrobial agents due to its ability to interact with biological targets .
Industry:
Comparison with Similar Compounds
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the bromine atom, which can affect its chemical properties and biological interactions.
Uniqueness:
- The presence of the bromine atom at the 7th position in 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
- Its ability to inhibit multiple kinases makes it a versatile compound in the development of targeted therapies for cancer and other diseases .
Properties
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJNVSMBUJLYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265166 | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-33-8 | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)






![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)


![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

